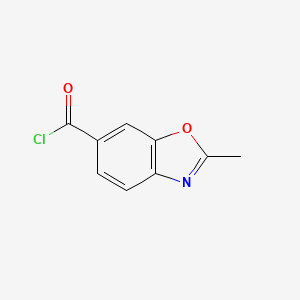

2-Methyl-1,3-benzoxazole-6-carbonyl chloride

Description

2-Methyl-1,3-benzoxazole-6-carbonyl chloride is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 2 and a carbonyl chloride group at position 6. Benzoxazole derivatives are valued in medicinal chemistry and materials science due to their electron-deficient aromatic system, which enhances reactivity in nucleophilic substitutions and cross-coupling reactions . The carbonyl chloride moiety (-COCl) makes this compound a versatile intermediate for synthesizing amides, esters, and other functionalized derivatives. While direct physical data (e.g., melting point) for this specific compound are unavailable in the provided evidence, its properties can be inferred from related structures.

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCERQLRQJYTHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664812 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202195-57-1 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-benzoxazole-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-benzoxazole-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazole-6-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-1,3-benzoxazole-6-carboxylic acid.

Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water as the solvent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

Scientific Research Applications

Pharmaceutical Applications

1.1. Orexin Receptor Antagonists

One of the primary applications of 2-Methyl-1,3-benzoxazole-6-carbonyl chloride is in the development of orexin receptor antagonists. These compounds are vital in treating obesity and related metabolic disorders by modulating appetite and energy expenditure. Research has demonstrated that derivatives of this compound exhibit significant binding affinity to orexin receptors, making them promising candidates for drug development.

Case Study: Orexin Receptor Binding Affinity

- Objective: Evaluate the binding affinity of 2-Methyl-1,3-benzoxazole derivatives to orexin receptors.

- Method: Radiolabeled ligand binding assays.

- Results: Compounds derived from this compound showed high affinity and selectivity for orexin receptors, indicating potential therapeutic benefits in obesity management.

Material Science Applications

2.1. Organic Light Emitting Diodes (OLEDs)

The compound has been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). Its ability to form stable complexes with rare earth metals like europium enhances the electroluminescent properties of OLEDs, making it a valuable component in modern display technologies .

Table 1: Properties of OLED Materials Derived from this compound

| Property | Value |

|---|---|

| Electroluminescent Efficiency | High |

| Stability | Excellent |

| Emission Color | Varies (tunable) |

| Application | Display Technology |

Case Study: Electroluminescent Layer Development

- Objective: Investigate the efficiency of OLEDs using 2-Methyl-1,3-benzoxazole derivatives.

- Method: Synthesis and characterization of electroluminescent layers.

- Results: The incorporation of this compound led to improved brightness and color tunability in OLED devices.

Agrochemical Applications

3.1. Biological Activity

Research indicates that 2-Methyl-1,3-benzoxazole derivatives possess notable biological activity that can be harnessed for developing agrochemicals. Their potential as antimicrobial agents makes them suitable candidates for agricultural applications aimed at protecting crops from pathogens.

Table 2: Biological Activities of 2-Methyl-1,3-benzoxazole Derivatives

| Activity Type | Efficacy Level |

|---|---|

| Antimicrobial | Moderate to High |

| Anti-inflammatory | Moderate |

| Herbicidal | Under Investigation |

Case Study: Antimicrobial Efficacy Testing

- Objective: Assess the antimicrobial properties of synthesized derivatives.

- Method: In vitro testing against common agricultural pathogens.

- Results: Several derivatives exhibited significant antimicrobial activity, suggesting potential use in crop protection formulations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized via chlorination reactions followed by acylation processes.

Table 3: Synthesis Pathways for 2-Methyl-1,3-benzoxazole Derivatives

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Chlorination | Electrophilic Substitution | 85 |

| Acylation | Nucleophilic Acyl Substitution | 90 |

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-6-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets in biological systems .

Comparison with Similar Compounds

Comparative Analysis Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|---|

| 2-Methyl-1,3-benzoxazole-6-carbonyl chloride | — | C₉H₆ClNO₂ | ~195.6 | — | High (nucleophilic acyl substitution) | Amide/ester synthesis, pharmaceuticals |

| 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride | 21431-13-0 | C₈H₆ClNO₂S₂ | 247.72 | 98–101 | Moderate (sulfonamide formation) | Sulfonamide drugs, dyes |

| 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | 215434-25-6 | C₈H₆ClNO₂S₃ | 279.79 | 88–90 | Low (stable under acidic conditions) | Polymer additives, agrochemicals |

| 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride | 917483-72-8 | C₅H₅Cl₂NOS | 198.07 | — | High (salt-enhanced solubility) | Peptide synthesis, catalysts |

| Methyl 2-methyl-1,3-benzoxazole-6-carboxylate | 136663-23-5 | C₁₀H₉NO₃ | 191.18 | — | Low (requires hydrolysis) | Prodrug intermediates |

Key Research Findings

Reactivity Trends: Carbonyl chlorides (e.g., this compound) exhibit higher reactivity in nucleophilic acyl substitutions than sulphonyl chlorides due to the electrophilicity of the carbonyl carbon . The methyl group at position 2 in benzoxazole derivatives introduces steric hindrance, slightly reducing reaction rates compared to non-methylated analogues .

Electronic Effects :

- Benzoxazole’s oxygen atom creates a stronger electron-deficient ring compared to benzothiazole (sulfur), enhancing electrophilicity at the 6-position .

Stability :

- Sulphonyl chlorides (e.g., 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride) are more stable under ambient conditions than carbonyl chlorides, which are moisture-sensitive and require anhydrous handling .

Biological Activity

2-Methyl-1,3-benzoxazole-6-carbonyl chloride is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and material science.

This compound interacts with various enzymes and proteins, influencing their activity and function. It has been shown to exhibit significant antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory properties. The compound's ability to condense with aromatic aldehydes has been particularly noted in the synthesis of HIV-reverse transcriptase inhibitors.

Target of Action

The compound primarily targets enzymes involved in critical biochemical pathways. Its interactions can lead to enzyme inhibition or activation, affecting cellular processes such as metabolism and signal transduction.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. This compound has been associated with cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MIC) have been established for several derivatives, indicating varying levels of effectiveness against specific strains .

Anticancer Activity

A range of studies have highlighted the cytotoxic effects of benzoxazole derivatives on cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects in vitro against multiple cancer cell lines .

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage in animal models. Lower doses tend to exhibit beneficial effects while higher doses may lead to toxicity. This threshold behavior is crucial for determining therapeutic windows in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes that facilitate its biotransformation. Its influence on metabolic flux can lead to alterations in cellular metabolism, which is particularly relevant in cancer biology .

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. Understanding these mechanisms is vital for optimizing its therapeutic efficacy and minimizing adverse effects .

Subcellular Localization

The localization of this compound within cells can significantly impact its biological activity. It may target specific organelles or compartments through post-translational modifications or other cellular signals .

Case Studies

Several case studies have documented the effectiveness of benzoxazole derivatives:

- Antimicrobial Studies : A study assessed the antimicrobial activity of various benzoxazole derivatives against Bacillus subtilis and Escherichia coli, highlighting the potential for developing new antibiotics .

- Cancer Research : Research demonstrated that certain benzoxazole derivatives exhibited potent cytotoxicity against a range of cancer cell lines, suggesting their utility in cancer therapeutics .

Q & A

Q. What are the standard methods for synthesizing 2-methyl-1,3-benzoxazole-6-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acyl chloride formation from its carboxylic acid precursor (2-methyl-1,3-benzoxazole-6-carboxylic acid) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Dissolving the carboxylic acid in anhydrous dichloromethane or toluene.

Adding SOCl₂ dropwise under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.

Refluxing at 60–80°C for 4–6 hours to complete the reaction.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and carbonyl resonance (δ ~170 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1760 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- X-ray Crystallography : Resolve bond angles and planarity of the benzoxazole ring. For example, deviations in exocyclic angles (e.g., C3–C9–C10 at 113.4°) may indicate steric strain .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions (e.g., ring-opening or hydrolysis)?

- Methodological Answer :

- Solvent Choice : Use anhydrous toluene instead of DCM to reduce polarity and stabilize intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the 6-position, as seen in analogous naphthoquinone syntheses .

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to detect intermediates like 2-methyl-1,3-benzoxazole-6-carboxylic acid, adjusting reagent addition rates accordingly.

Contradictions in literature data (e.g., yields varying by 10–15% under similar conditions) may arise from trace moisture or impurities in starting materials .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor decomposition via TLC or GC-MS.

Hydrolytic Sensitivity : Expose to controlled humidity (20–80% RH) and quantify residual chloride ions via ion chromatography.

Light Sensitivity : UV/Vis spectroscopy to track absorbance shifts (λmax ~270 nm) under UV irradiation.

Stability is highly pH-dependent; acidic conditions accelerate hydrolysis to the carboxylic acid .

Q. How can computational modeling aid in predicting reactivity or designing derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict electrophilic sites. For example, the carbonyl carbon (C6) is most susceptible to nucleophilic attack.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with benzoxazole-binding motifs) to guide derivative synthesis for medicinal chemistry applications .

Handling and Safety Considerations

- Critical Precautions :

Addressing Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.